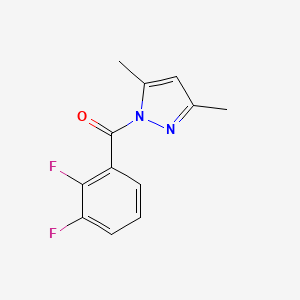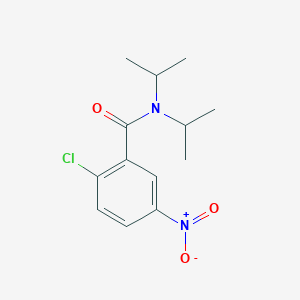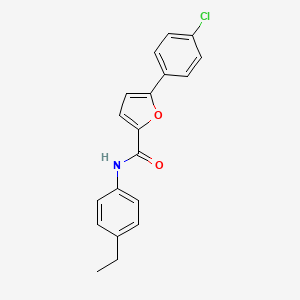![molecular formula C16H14ClN3O2S B5829793 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide, also known as SN-38, is a potent DNA topoisomerase I inhibitor that is used in cancer treatment. SN-38 is a derivative of irinotecan, which is a prodrug that is converted to SN-38 in the body.
Mecanismo De Acción
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide works by inhibiting DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. Topoisomerase I is responsible for removing the supercoiling that occurs during DNA replication and transcription. By inhibiting this enzyme, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide prevents cancer cells from replicating and dividing, which leads to their death.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to be effective against a variety of cancers, including colon, lung, and breast cancer. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide works by inhibiting DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide prevents cancer cells from replicating and dividing, which leads to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of DNA topoisomerase I, which makes it a useful tool for studying the role of this enzyme in cancer. One limitation is that it is a toxic compound, which makes it difficult to work with in the lab.
Direcciones Futuras
There are a number of future directions for research on N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide. One area of research is the development of new formulations of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide that are less toxic and more effective against cancer. Another area of research is the development of new drugs that target DNA topoisomerase I in different ways. Finally, there is a need for more research on the mechanisms of resistance to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide in cancer cells.
Métodos De Síntesis
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide involves the conversion of irinotecan to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide. Irinotecan is converted to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide in the liver by carboxylesterase enzymes. The conversion of irinotecan to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide is an important step in the metabolism of irinotecan and is responsible for its anti-cancer activity.
Aplicaciones Científicas De Investigación
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide has been extensively studied for its anti-cancer activity. It has been shown to be effective against a variety of cancers, including colon, lung, and breast cancer. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide works by inhibiting DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide prevents cancer cells from replicating and dividing, which leads to their death.
Propiedades
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10(21)18-13-5-7-14(8-6-13)19-16(23)20-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBTLCEEUQTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)

![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)


![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)
![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)


